molecular formula C27H21NO3 B214678 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B214678
M. Wt: 407.5 g/mol
InChI Key: UGGQVFFERSIVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The starting materials often include indole derivatives, naphthylmethyl halides, and phenylacetyl chloride. The reactions may involve:

    Friedel-Crafts Acylation: This step introduces the phenylacetyl group to the indole ring.

    Nucleophilic Substitution: The naphthylmethyl group is introduced via a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents.

Industrial Production Methods

Industrial production of such complex compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Chemistry: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Various substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidized Derivatives: Quinones, hydroxy derivatives.

    Reduced Derivatives: Alcohols, amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Receptor Binding:

Medicine

    Drug Development: Investigated for its potential as a lead compound in drug discovery.

    Therapeutic Agents: Potential use in developing treatments for various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-[(NAPHTHALEN-1-YL)METHYL]-3-(2-OXO-2-PHENYLETHYL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin, serotonin.

    Naphthylmethyl Compounds: Compounds like naphthalene derivatives.

    Phenylethyl Compounds: Compounds like phenylethylamine.

Uniqueness

    Structural Complexity: The combination of indole, naphthylmethyl, and phenylethyl groups makes it unique.

    Biological Activity: Its specific biological activities may differ from other similar compounds.

Properties

Molecular Formula

C27H21NO3

Molecular Weight

407.5 g/mol

IUPAC Name

3-hydroxy-1-(naphthalen-1-ylmethyl)-3-phenacylindol-2-one

InChI

InChI=1S/C27H21NO3/c29-25(20-10-2-1-3-11-20)17-27(31)23-15-6-7-16-24(23)28(26(27)30)18-21-13-8-12-19-9-4-5-14-22(19)21/h1-16,31H,17-18H2

InChI Key

UGGQVFFERSIVNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC5=CC=CC=C54)O

Origin of Product

United States

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